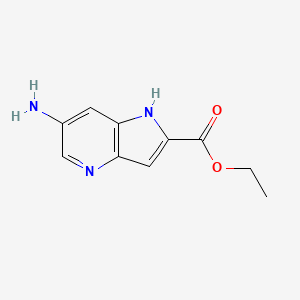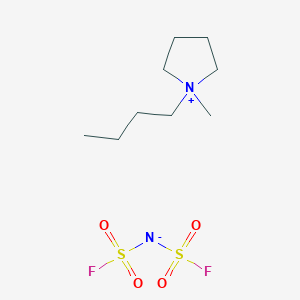
4-bromo-7-methyl-1H-indole-2-carboxylic acid
概要
説明
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various studies . For instance, 7-Bromoindole, a 7-substituted indole derivative, has been synthesized from 7-bromoindole-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of indole derivatives has been studied extensively . The InChI code for 4-bromo-7-methyl-1H-indole-2-carboxylic acid is1S/C10H8BrNO2/c1-5-2-3-7 (11)6-4-8 (10 (13)14)12-9 (5)6/h2-4,12H,1H3, (H,13,14) . Chemical Reactions Analysis
Indole derivatives have been found to participate in various chemical reactions . For instance, indole-2-carboxylic acid derivative 3 has been shown to effectively inhibit the strand transfer of HIV-1 integrase .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 254.08 . It is a powder at room temperature .科学的研究の応用
Synthesis Techniques
The synthesis of derivatives related to 4-bromo-7-methyl-1H-indole-2-carboxylic acid involves complex chemical reactions that yield compounds with potential therapeutic properties. For instance, Mogulaiah, Sundar, and Tasleem (2018) synthesized a series of novel derivatives via electrophilic substitution, starting from 4-bromo aniline using Japp-Klingemann and Fischer indole cyclization reactions, which were characterized by various spectroscopic methods (Mogulaiah, Sundar, & Tasleem, 2018). This highlights the compound's role as a building block in synthesizing new molecules with potential pharmacological activities.
Development of Biologically Active Derivatives
Research into derivatives of this compound shows promise in discovering new pharmaceuticals. For example, the reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide led to the formation of various esters and oxindoles, indicating the compound's utility in synthesizing complex structures with potential biological activities (Irikawa, Mutoh, Uehara, & Okumura, 1989).
Furthermore, Sharma et al. (2020) developed a concise and regioselective synthesis strategy for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, an important scaffold for anti-inflammatory compounds like Herdmanine D, showcasing the compound's relevance in developing anti-inflammatory agents (Sharma, Sharma, Kashyap, & Bhagat, 2020).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for treating various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
It’s known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It’s known that the biological activities of indole derivatives can be influenced by various factors, including the specific conditions under which they are used .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
生化学分析
Biochemical Properties
4-bromo-7-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit integrase, an enzyme critical for the replication of certain viruses . This interaction involves the binding of the indole nucleus to the active site of the enzyme, thereby inhibiting its activity. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to changes in gene expression and metabolic flux . These effects contribute to its ability to alter cell function and potentially inhibit the growth of cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit integrase by chelating with two magnesium ions within the enzyme’s active site . This binding interaction prevents the enzyme from catalyzing its reaction, thereby inhibiting viral replication. Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo various chemical transformations, affecting their activity and function . The stability of this compound in different experimental conditions, such as pH and temperature, can influence its long-term effects on cellular function. Additionally, prolonged exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or viral replication . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects, where the compound’s activity changes significantly with increasing dosage. Understanding these dosage effects is crucial for determining the optimal therapeutic window for this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound may be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of active or inactive metabolites. These metabolic transformations can influence the compound’s activity, bioavailability, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action and therapeutic potential .
特性
IUPAC Name |
4-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBAQBNOUOASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



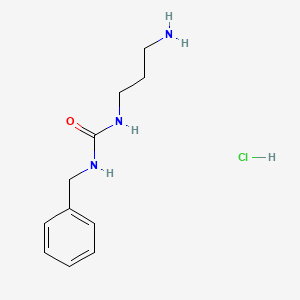
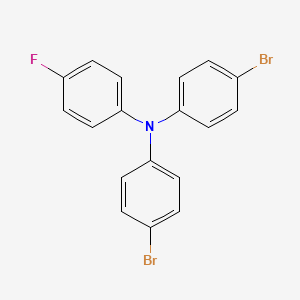
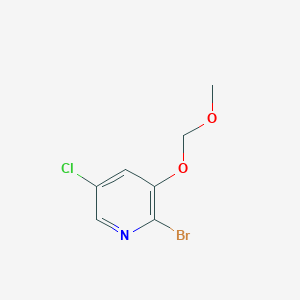
![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)
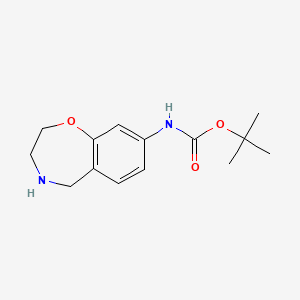

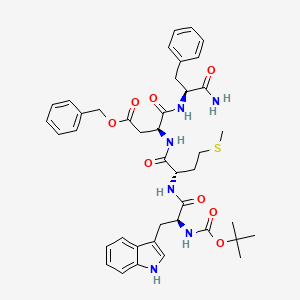
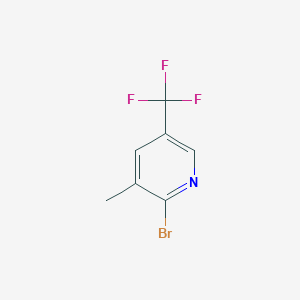
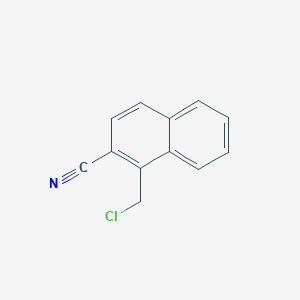
![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)

